高氯酸铯

描述

Synthesis Analysis

Cesium perchlorate can be synthesized through various methods, including the reaction of cesium salts with perchloric acid. Although specific studies directly addressing the synthesis of cesium perchlorate were not found, the synthesis of similar cesium compounds involves techniques such as the use of cesium carbonate in organic transformations, which highlights the versatility and reactivity of cesium-based reagents in chemical synthesis processes (Rabie, Hammouda, & Elattar, 2017).

Molecular Structure Analysis

The molecular structure of cesium perchlorate is determined by X-ray diffraction and other spectroscopic methods. These analyses reveal the arrangement of atoms within the compound and the interactions between them. While specific details on the molecular structure of cesium perchlorate are not provided in the found literature, studies on similar compounds, such as cesium carbonate-promoted syntheses, offer insights into the coordination and structural characteristics that might be expected for cesium perchlorate (Zhang et al., 2018).

Chemical Reactions and Properties

Cesium perchlorate participates in a variety of chemical reactions due to its strong oxidizing properties. It is often used as a catalyst or reagent in organic synthesis, including alkylation, arylation, and carbonylation reactions. The reactivity of cesium-based compounds, such as cesium carbonate, in promoting various organic transformations, underscores the potential of cesium perchlorate in similar applications (Rabie, Hammouda, & Elattar, 2017).

Physical Properties Analysis

The physical properties of cesium perchlorate, such as melting point, boiling point, and solubility in various solvents, are crucial for its handling and application in different chemical processes. While specific data on cesium perchlorate was not identified, the study of cesium compounds in general provides valuable information on the solubility and thermal stability, which are important for practical applications (Sharma et al., 2017).

Chemical Properties Analysis

Cesium perchlorate's chemical properties, such as its reactivity towards various organic and inorganic compounds, are of significant interest. Its role in promoting different chemical reactions, including those involving carbon, nitrogen, and oxygen atoms, highlights its utility in synthetic chemistry. The ability of cesium compounds to act as catalysts or reagents in creating complex molecules is well-documented, offering insights into the chemical properties of cesium perchlorate (Rabie, Hammouda, & Elattar, 2017).

科学研究应用

铯的氯锡酸盐分离方法:使用氯化锡在浓盐酸乙醇溶液中沉淀铯,选择性地沉淀成铯氯锡酸盐Cs2SnCl6的方法已经开发出来。这种方法在去污因子、载体产率、分析时间和准确性方面与高氯酸和四苯硼沉淀法相媲美(Goeking, Ghann, & Wyatt, 1963)。

铯的溶剂萃取分离:铯被DB-24-冠-8从甲醇中的苦味酸中萃取出来,并用3M高氯酸进行脱除。该方法允许将铯与碱金属和碱土金属元素以及通常存在于裂变产物中的元素分离开(Vibhute & Khopkar, 1991)。

铯的热重分析沉淀法:描述了一种铯的重量法测定方法,重点是对各种铯化合物的热解,包括高氯酸铯(Duval & Duval, 1948)。

光学传感器用于检测铯离子:已经开发出化学衍生的光学传感器,用于快速检测铯离子。这些传感器是无损的、高灵敏度的,并适用于生物系统。荧光分子化学传感器特别适用于提供有关目标物种的明显信息(Kumar, Leray, & Depauw, 2016)。

从海水淡化盐水中回收铯:一项关于从盐水中回收铷和铯的研究。向模拟盐水中加入高氯酸以沉淀出高氯酸钾,减少钾在萃取过程中的影响。该研究提供了沉淀高氯酸钾和溶剂萃取步骤的最佳参数,以获得高纯度的碳酸铷和碳酸铯(Chen et al., 2020)。

作用机制

Target of Action

Cesium perchlorate (CsClO4) is a perchlorate of cesium . The primary target of perchlorate compounds, including cesium perchlorate, is the thyroid gland . Perchlorate inhibits iodine uptake by the thyroid cells, which is crucial for the synthesis of thyroid hormones .

Mode of Action

Perchlorate acts as a competitive inhibitor of the sodium-iodide symporter (NIS) in the thyroid gland . NIS is responsible for transporting iodide ions across the cell membrane into the thyroid follicular cells. By inhibiting NIS, perchlorate prevents the accumulation of iodide in the thyroid, thereby inhibiting the synthesis of thyroid hormones .

Biochemical Pathways

The inhibition of iodide uptake disrupts the synthesis of the thyroid hormones thyroxine (T4) and triiodothyronine (T3), which are critical for metabolic and developmental processes . This disruption can lead to a decrease in the production and release of these hormones, potentially leading to hypothyroidism .

Pharmacokinetics

The metabolic and pharmacokinetic characteristics of perchlorate are dependent on the characteristics of the perchlorate ion (ClO4-) and are assumed to be independent of the source compound . As such, the ADME properties of cesium perchlorate would be similar to those of other perchlorate compounds.

Result of Action

The primary result of cesium perchlorate action is the potential development of hypothyroidism due to the inhibition of thyroid hormone synthesis . Symptoms of hypothyroidism can include fatigue, weight gain, cold intolerance, and depression, among others .

Action Environment

Perchlorate is a persistent environmental pollutant, generated via natural and anthropogenic processes . It is very persistent in nature and is slowly degraded . Environmental perchlorate concentrations can disrupt biological processes in various organisms . The action, efficacy, and stability of cesium perchlorate can be influenced by various environmental factors, including temperature, pH, and the presence of other ions .

安全和危害

Cesium perchlorate is a strong oxidant and may react violently with reducing agents and organic materials, especially at elevated temperatures . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

属性

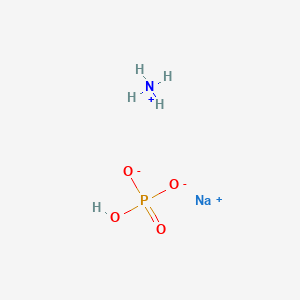

IUPAC Name |

cesium;perchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/ClHO4.Cs/c2-1(3,4)5;/h(H,2,3,4,5);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKDKOOITVYKILI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

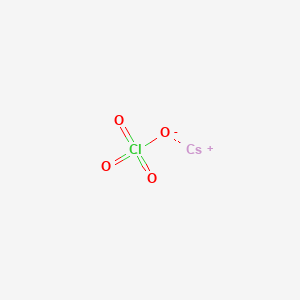

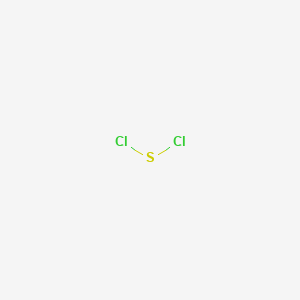

[O-]Cl(=O)(=O)=O.[Cs+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CsClO4, ClCsO4 | |

| Record name | caesium perchlorate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Caesium_perchlorate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50884610 | |

| Record name | Cesium perchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50884610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White, odorless crystalline powder; Hygroscopic; [Acros Organics MSDS] | |

| Record name | Cesium perchlorate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12864 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

13454-84-7 | |

| Record name | Perchloric acid, cesium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013454847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perchloric acid, cesium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cesium perchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50884610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cesium perchlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.298 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Naphthalenecarboxamide, 4,4'-[1,2-ethanediylbis[iminosulfonyl(6-methoxy-3,1-phenylene)azo]]bis[N-(4-ethoxyphenyl)-3-hydroxy-](/img/structure/B76032.png)